13-Hydroxytetradecanoic acid
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Overview
Description
13-Hydroxytetradecanoic acid (13-HODE) is a monounsaturated fatty acid that is produced by the oxidation of linoleic acid. It is a bioactive lipid mediator that has been implicated in various physiological and pathological processes. 13-HODE has been shown to have anti-inflammatory, anti-tumor, and anti-atherosclerotic effects.
Scientific Research Applications
1. Analytical Chemistry: Lipopolysaccharide Determination
13-Hydroxytetradecanoic acid is utilized as a chemical marker in the determination of lipopolysaccharides. This application involves gas chromatography-mass spectrometry for analyzing lipopolysaccharide 3-hydroxy fatty acids, where the acid acts as a key component for detection and characterization in various environments (Mielniczuk et al., 1992).
2. Organic Synthesis: Method Development
Significant efforts have been made in synthesizing 13-Hydroxytetradecanoic acid, with methods achieving overall yields up to 52.48%. These methods have practical implications for industrial production and have been refined to avoid generating harmful byproducts (Yang Lirong, 2007).
3. Biomedical Research: Antifungal Properties
13-Hydroxytetradecanoic acid, derived from Lactobacillus plantarum, demonstrates antifungal properties. Its ability to inhibit different molds and yeasts at concentrations between 10 and 100 μg ml−1 positions it as a potential antifungal agent in various biomedical applications (Sjögren et al., 2003).
4. Lipid A Component Study in Bacteria
L-2-Hydroxytetradecanoic acid, closely related to 13-Hydroxytetradecanoic acid, has been identified as a minor constituent of lipid A in Salmonella lipopolysaccharides. Its presence and distribution in various enterobacterial lipopolysaccharides are significant for bacterial taxonomic studies (Bryn & Rietschel, 1978).
5. Chemical Engineering: Fungal Peroxygenase Synthesis
Recent advancements in chemical engineering have led to the use of fungal peroxygenase for the selective synthesis of 13-Hydroxytetradecanoic acid. This innovative approach highlights the potential of biocatalysts in industrial applications for producing hydroxy fatty acids with high regioselectivity and enantioselectivity (De Santos et al., 2022).
6. Materials Science: Polymerizable Surfactants
Biobased ω-hydroxytetradecanoic acid, a derivative of 13-Hydroxytetradecanoic acid, is used to create polymerizable surfactants with distinct physical properties. These surfactants have applications in emulsion polymerization, providing insights into the development of biobased materials (Hu et al., 2014).
properties
CAS RN |
17278-73-8 |
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Product Name |
13-Hydroxytetradecanoic acid |
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
13-hydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |
InChI Key |
KNFJWKJXKURGQU-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCC(=O)O)O |
Canonical SMILES |
CC(CCCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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